Cyclo(Asp-Asp): A Comprehensive Technical Guide
Cyclo(Asp-Asp): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Aspartyl-L-Aspartyl), commonly referred to as Cyclo(Asp-Asp), is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules. DKPs are naturally occurring compounds found in a variety of organisms and are also formed during the thermal processing of food.[1][2] The cyclic structure of these molecules confers significant stability against enzymatic degradation compared to their linear peptide counterparts, making them attractive scaffolds for drug development and other biomedical applications.[1][3] Cyclo(Asp-Asp) has garnered interest for its potential biological activities, including antioxidant and signaling properties.[1] This technical guide provides an in-depth overview of the fundamental properties of Cyclo(Asp-Asp), including its physicochemical characteristics, synthesis, and potential biological mechanisms of action.
Physicochemical Properties
The fundamental physicochemical properties of Cyclo(Asp-Asp) are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₆ | [4][5] |
| Molecular Weight | 230.17 g/mol | [4][6] |
| CAS Number | 35309-53-6 | [6] |
| Appearance | White to off-white powder (predicted) | General peptide properties |
| Solubility | While specific quantitative data for Cyclo(Asp-Asp) is not readily available, L-aspartic acid is slightly soluble in water (approximately 5 g/L at 25°C) and soluble in acidic and alkaline solutions. It is insoluble in ethanol.[7] Based on the structure of Cyclo(Asp-Asp) with two free carboxylic acid groups, it is expected to be soluble in aqueous solutions, particularly at neutral to alkaline pH. | General knowledge |
| Stability | Cyclic dipeptides are generally more stable against proteolysis than linear peptides.[1][3] However, the presence of aspartyl residues can make the peptide susceptible to degradation, especially at pH values above 8, through mechanisms like aspartimide formation.[8][9] | General peptide chemistry |
Synthesis and Purification
A general method for the synthesis of cyclic dipeptides containing aspartic acid involves solid-phase peptide synthesis (SPPS) followed by cyclization and purification.
Experimental Protocol: Solid-Phase Synthesis and Cyclization
This protocol is a representative method for the synthesis of cyclic dipeptides containing aspartic acid.
Materials:
-
Fmoc-Asp(OtBu)-OH
-
2-chlorotrityl chloride (2-CTC) resin
-
N,N'-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Trifluoroacetic acid (TFA)
-
Water
-
Acetonitrile
-
Isopropanol
-
Methanol
Procedure:
-
Resin Loading: Swell 2-CTC resin in DMF. Dissolve Fmoc-Asp(OtBu)-OH in DMF and add DIPEA. Add this solution to the swollen resin and agitate for 2-4 hours. Cap any remaining active sites on the resin using a solution of methanol and DIPEA in DMF.
-
Fmoc Deprotection: Wash the resin with DMF. Treat the resin with a 20% solution of piperidine in DMF for 15-20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Peptide Coupling: In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH, HOBt, and DIC in DMF. Add this solution to the resin and agitate for 2-4 hours to form the linear dipeptide.
-
Final Fmoc Deprotection: Repeat step 2 to remove the final Fmoc group.
-
On-Resin Cyclization: Dissolve a condensing agent such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and DIPEA in DMF. Add this solution to the resin and agitate for 3-6 hours to effect cyclization.[10]
-
Cleavage and Deprotection: Wash the resin with DMF, isopropanol, and methanol, then dry. Treat the resin with a cleavage cocktail of 95% TFA and 5% water for 2 hours to cleave the cyclic peptide from the resin and remove the tert-butyl protecting groups.[11]
-
Purification: Remove the TFA under reduced pressure. Precipitate the crude peptide with cold diethyl ether. The crude Cyclo(Asp-Asp) can then be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[11]
Experimental Protocol: Purification by RP-HPLC
Instrumentation and Reagents:
-
Preparative RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA
-
Lyophilizer
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B. The exact gradient will need to be optimized but can start from 5% to 50% Mobile Phase B over 30-60 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Spectroscopic Characterization
While specific experimental spectra for Cyclo(Asp-Asp) are not widely available in the literature, the following describes the expected spectroscopic characteristics based on its structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the alpha-protons and the beta-protons of the two aspartic acid residues. The chemical shifts of these protons will be influenced by the cyclic structure and the presence of the amide bonds and carboxylic acid groups. The alpha-protons are typically found in the range of 3.5-4.5 ppm, while the beta-protons will appear as a multiplet, likely between 2.5 and 3.0 ppm. The amide protons will give rise to a signal typically downfield, between 7.5 and 8.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the amide bonds (typically 170-180 ppm), the carboxylic acid carbons (175-185 ppm), the alpha-carbons (50-60 ppm), and the beta-carbons (35-45 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of Cyclo(Asp-Asp) is expected to exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
N-H stretching (amide): A broad peak around 3300 cm⁻¹
-
O-H stretching (carboxylic acid): A very broad band from 2500-3300 cm⁻¹
-
C=O stretching (amide I): A strong absorption around 1650 cm⁻¹
-
N-H bending (amide II): A peak around 1540 cm⁻¹
-
C=O stretching (carboxylic acid): A strong peak around 1700-1730 cm⁻¹
Biological Activity and Potential Mechanism of Action
Cyclo(Asp-Asp) has been reported to possess antioxidant properties.[1] While the precise mechanism of action has not been elucidated for this specific molecule, a plausible pathway, based on the known activities of other cyclic dipeptides with antioxidant and cytoprotective effects, is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12][13]
The Keap1-Nrf2-ARE Signaling Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[14] In response to oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes.[14][15] This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which help to mitigate oxidative stress and inflammation.[15]
Proposed Experimental Workflow for Investigating Nrf2 Activation
The following workflow outlines an experimental approach to determine if Cyclo(Asp-Asp) exerts its antioxidant effects via the Nrf2 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN113072506A - Synthetic method of cyclic dipeptide containing aspartic acid and glutamic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
